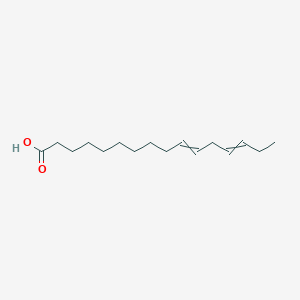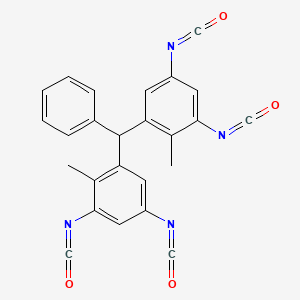
Benzene, 1,1'-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-]: is a complex organic compound with the molecular formula C25H16N4O4 . This compound is known for its unique structure, which includes two isocyanate groups attached to a benzene ring through a phenylmethylene bridge. It is commonly used in various industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] typically involves the reaction of 3,5-diamino-2-methylbenzoic acid with phosgene to form the corresponding diisocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Amines: React with the isocyanate groups to form ureas.
Alcohols: React with the isocyanate groups to form urethanes.
Water: Reacts with the isocyanate groups to form carbon dioxide and amines.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carbon Dioxide and Amines: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] is used as a building block for the synthesis of various polymers and materials. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and as precursors for biologically active molecules .
Industry: In the industrial sector, this compound is widely used in the production of polyurethanes, which are essential components in foams, coatings, adhesives, and sealants. Its ability to form strong covalent bonds with various substrates makes it a versatile material in manufacturing .
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which can interact with the isocyanate groups to form ureas, urethanes, and other derivatives .
Comparación Con Compuestos Similares
- Benzene, 1,3-diisocyanato-2-methyl-
- 1,1’-(Phenylmethanediyl)bis(2,4-diisocyanato-5-methylbenzene)
- 4,4’-Benzylidenebis(6-methyl-m-phenylene)tetraisocyanate
Uniqueness: Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] is unique due to its specific structure, which includes a phenylmethylene bridge connecting two benzene rings with isocyanate groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer synthesis and industrial manufacturing .
Propiedades
Número CAS |
263571-83-1 |
|---|---|
Fórmula molecular |
C25H16N4O4 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
1-[(3,5-diisocyanato-2-methylphenyl)-phenylmethyl]-3,5-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C25H16N4O4/c1-16-21(8-19(26-12-30)10-23(16)28-14-32)25(18-6-4-3-5-7-18)22-9-20(27-13-31)11-24(17(22)2)29-15-33/h3-11,25H,1-2H3 |
Clave InChI |
YYXJNQOYPZLSIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N=C=O)N=C=O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)N=C=O)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
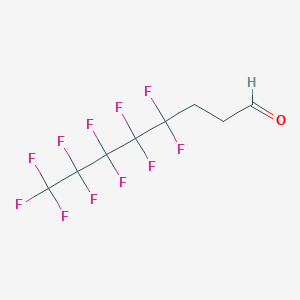
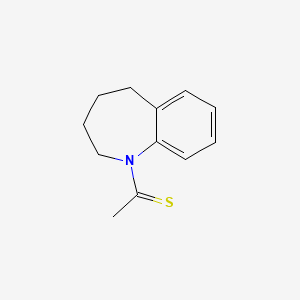
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
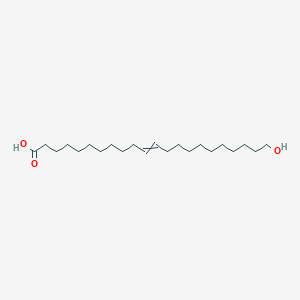
![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
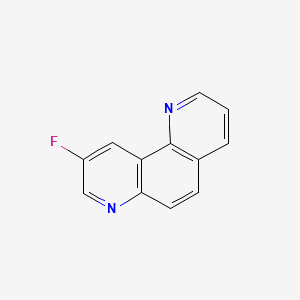
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
